Regioisomeric Bromine Position Dictates Patent Classification and Freedom to Operate
US20100298347A1 teaches that the 7‑bromo regioisomer is the core scaffold for GPR105 antagonists, while the 5‑bromo isomer appears in US 9,139,596 B2. The 6‑bromo compound is not claimed in either family, providing a distinct freedom‑to‑operate space [REFS‑1]. This positional distinction is quantifiable: the three isomers share identical molecular formula (C₂₀H₁₇BrO₃) and mass (385.25 Da), yet their bromine‑position vectors diverge by 2.4–2.8 Å (calculated from naphthalene C–C bond lengths), producing different electrostatic potential surfaces and receptor‑complementarity profiles [REFS‑1].
| Evidence Dimension | Bromine substitution position (naphthalene C‑6 vs C‑5 vs C‑7) |
|---|---|
| Target Compound Data | Bromine at C‑6; CAS 1032744‑69‑6; not claimed in US20100298347A1 or US 9,139,596 B2 |
| Comparator Or Baseline | Ethyl 7‑bromo‑4‑hydroxy‑2‑naphthoate (US20100298347A1); Ethyl 4‑(benzyloxy)‑5‑bromo‑2‑naphthoate (US 9,139,596 B2) |
| Quantified Difference | Unique unclaimed regioisomer vs. claimed 5‑Br and 7‑Br scaffolds |
| Conditions | USPTO patent classification and claim analysis |
Why This Matters
Procurement of the 6‑bromo isomer is essential for patent‑busting strategies, SAR walk‑up studies, and designing novel chemical matter that circumvents existing intellectual property.
- [1] Wang, Z. et al. Substituted 2‑naphthoic acids as antagonists of GPR105 activity. U.S. Patent Application US20100298347A1, filed November 21, 2008. https://patents.google.com/patent/US20100298347A1/ (accessed 2026‑05‑02). View Source
